5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Nitration of Furan Derivatives:
Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting key proteins such as tubulin and heat shock protein 90.
Antimicrobial Activity: It exhibits significant anti-fungal and anti-bacterial properties, making it a candidate for the development of new antibiotics.
Antiviral Research: The compound has demonstrated activity against viruses such as the hepatitis C virus and influenza virus.
Anti-inflammatory and Anti-parasitic: It has been associated with anti-inflammatory properties and efficacy against parasites like Leishmania and Trypanosoma.
Mechanism of Action
The mechanism of action of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves multiple molecular targets and pathways:
Inhibition of Tubulin Polymerization: The compound binds to tubulin, preventing its polymerization and thereby disrupting cell division.
Inhibition of Heat Shock Protein 90 (Hsp90): By inhibiting Hsp90, the compound interferes with the folding and function of various client proteins essential for cancer cell survival.
Oxidative Stress Induction: The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Combretastatin Derivatives: These compounds also target tubulin and exhibit anti-cancer properties.
Podophyllotoxin: Another tubulin inhibitor used in the treatment of genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with applications in cancer and bacterial infections.
Uniqueness
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its diverse biological activities and potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPXGNKEXUPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.